molecular formula C15H18N2O2 B2515604 N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide CAS No. 1226438-92-1

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide

Cat. No.: B2515604
CAS No.: 1226438-92-1
M. Wt: 258.321
InChI Key: QJHGCKUTENBYIY-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide is a compound that features a pyrrole ring and a methoxybenzamide moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-(1H-pyrrol-1-yl)propylamine. The reaction is usually carried out under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified using column chromatography .

Chemical Reactions Analysis

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzamide moiety can enhance the compound’s binding affinity to specific proteins, leading to its biological effects .

Comparison with Similar Compounds

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a pyrrole ring and a methoxybenzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-14-7-4-6-13(12-14)15(18)16-8-5-11-17-9-2-3-10-17/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGCKUTENBYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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